N-(2-Thenylidene)methanamine

Description

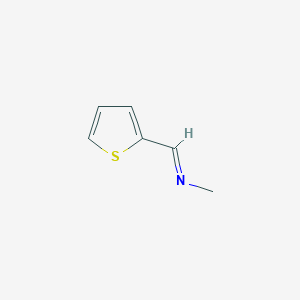

N-(2-Thenylidene)methanamine is a Schiff base derived from the condensation of methanamine with 2-thiophenecarboxaldehyde. Its structure features a thiophene ring (a sulfur-containing heterocycle) attached to the imine nitrogen, distinguishing it from analogous benzylidene derivatives. This compound is of interest in coordination chemistry and catalysis due to the electron-rich thiophene moiety, which can influence electronic properties and metal-binding capabilities .

Properties

Molecular Formula |

C6H7NS |

|---|---|

Molecular Weight |

125.19 g/mol |

IUPAC Name |

N-methyl-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C6H7NS/c1-7-5-6-3-2-4-8-6/h2-5H,1H3 |

InChI Key |

ZQGPYOVFQBRJTM-UHFFFAOYSA-N |

Canonical SMILES |

CN=CC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine (4b)

- Structure : Contains a para-methyl-substituted benzylidene group.

- Synthesis : Prepared via catalytic amine oxidation with 99% yield .

- NMR Data : Imine proton at δ 8.24 ppm; aromatic protons between δ 7.01–7.57 ppm .

- Electronic Effects : The methyl group is electron-donating, stabilizing the imine via inductive effects.

(E)-N-(4-Chlorobenzylidene)methanamine

N-(2-Methoxybenzylidene)-1-(2-methoxyphenyl)methanamine (5k)

- Structure : Ortho-methoxy groups introduce steric hindrance and resonance effects.

- NMR Data : Imine proton at δ 8.58 ppm; methoxy protons at δ 3.8–4.0 ppm .

- Impact : Methoxy groups enhance solubility in polar solvents and alter coordination behavior in metal complexes.

Heterocyclic Analogues

N-Methyl-(2-thienylmethyl)amine

1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

- Structure : Combines furan and thiophene moieties.

- Properties : The oxygen in furan introduces stronger electron-withdrawing effects compared to thiophene, altering reactivity in nucleophilic additions .

Bulky Substituent Derivatives

N-(4-(Tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (4d)

- Structure : Incorporates tert-butyl groups at para positions.

- Impact : Steric bulk increases thermal stability (evidenced by high yield, 92%) but reduces reactivity in sterically sensitive reactions .

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) stabilize the imine linkage, while electron-withdrawing groups (e.g., chloro) enhance electrophilicity for nucleophilic attacks .

- Steric Influence : Bulky substituents (e.g., tert-butyl) improve thermal stability but limit applications in sterically constrained reactions .

- Heterocyclic Advantage : Thiophene-containing derivatives exhibit unique coordination behavior in metal complexes, leveraging sulfur’s lone pairs for catalysis or material science .

- Synthetic Flexibility : Microwave-assisted methods () and transition-metal catalysis () enable efficient, scalable synthesis of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.